hydroxyformaldehyde
Overview
Description
hydroxyformaldehyde is a stable isotope-labeled compound of formic acid, where the carbon atom is replaced by its isotope, carbon-13. The chemical formula for formic acid-13C is H13COOH. This compound is widely used in various scientific research fields due to its unique properties and the ability to trace and study metabolic pathways.
Mechanism of Action
Target of Action
Formic acid-13C, an isotopically labeled variant of formic acid, primarily targets the enhancement of Nuclear Magnetic Resonance (NMR) profiling . It is particularly useful for profiling amino metabolites in biofluids .
Mode of Action
The mode of action of Formic acid-13C is through its interaction with its targets to improve the specificity and sensitivity of NMR spectroscopic analyses . By incorporating the 13C isotope, this compound significantly enhances the detection of amino metabolites in biofluids .
Biochemical Pathways
Formic acid-13C plays a pivotal role in the amino acids and short-chain fatty acid metabolism pathways . The 13C isotope in Formic acid-13C allows for dynamic enrichment of 13C-metabolites in these pathways .
Pharmacokinetics
Formic acid, the non-isotopic variant, is known to be readily metabolized and eliminated by the body
Result of Action
The primary result of Formic acid-13C’s action is the enhanced specificity and sensitivity of NMR spectroscopic analyses, particularly for amino metabolites in biofluids . This enhancement allows for more accurate and detailed profiling of these metabolites.
Action Environment
The action of Formic acid-13C can be influenced by various environmental factors. For instance, the production of formic acid from CO2, which could include the 13C variant, has been studied for its environmental impacts . The study found that the utility input was a major contributor to the environmental burden in all strategies . Therefore, the environment in which Formic acid-13C is produced and used can significantly impact its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Formic acid-13C interacts with various biomolecules in biochemical reactions. It is used to improve NMR profiling of amino metabolites in biofluids . The presence of the 13C isotope allows for more precise tracking and quantification of metabolite transformations and interactions within complex biological matrices .
Molecular Mechanism
The molecular mechanism of Formic acid-13C involves its role in enhancing NMR profiling. By incorporating the 13C isotope, this compound significantly improves the specificity and sensitivity of NMR spectroscopic analyses
Metabolic Pathways
Formic acid-13C plays a pivotal role in the enhancement of NMR profiling, particularly for amino metabolites in biofluids This suggests that it may be involved in metabolic pathways related to amino metabolites
Preparation Methods
Synthetic Routes and Reaction Conditions: hydroxyformaldehyde can be synthesized through several methods. One common method involves the reaction of carbon-13 labeled carbon dioxide with hydrogen in the presence of a catalyst. Another method includes the hydrolysis of methyl formate-13C, which is produced by the reaction of methanol-13C with carbon monoxide .
Industrial Production Methods: The industrial production of formic acid-13C typically involves the hydrolysis of methyl formate-13C. This process is favored due to its efficiency and high yield. The reaction conditions include the use of a strong acid catalyst and controlled temperature and pressure to ensure the complete conversion of methyl formate-13C to formic acid-13C .
Chemical Reactions Analysis
Types of Reactions: hydroxyformaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: It can be reduced to methanol-13C using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions to form esters, amides, and other derivatives.
Major Products:
- Oxidation of formic acid-13C produces carbon dioxide-13C and water.
- Reduction yields methanol-13C.
- Substitution reactions produce various esters, amides, and other derivatives depending on the reactants used .
Scientific Research Applications
hydroxyformaldehyde has numerous applications in scientific research:
Comparison with Similar Compounds
hydroxyformaldehyde is unique due to its carbon-13 isotope, which distinguishes it from other similar compounds. Some similar compounds include:
Formic acid: The non-labeled version of formic acid, with the chemical formula HCOOH.
Acetic acid-13C: Another carbon-13 labeled compound, with the chemical formula CH313COOH.
Methanol-13C: A carbon-13 labeled alcohol, with the chemical formula CH313OH.
This compound is particularly valuable in research due to its simple structure and the ease with which it can be incorporated into various metabolic pathways, making it an excellent tracer for studying biochemical processes .
Properties
IUPAC Name |
hydroxyformaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGIHXWWSANSR-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455640 | |
Record name | Formic acid-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.018 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1633-56-3 | |
Record name | Formic acid-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1633-56-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the vacuum electrolysis reactor technique in analyzing formic acid-13C?
A1: Traditional methods for determining 13C enrichment often require complex sample preparation and may not be specific to individual carbon positions within a molecule. The vacuum electrolysis reactor offers a simplified and direct approach. [] By converting formic acid-13C into carbon dioxide within the reactor, researchers can directly measure the 13CO2 using gas inlet mass spectrometry. This method provides accurate information about the 13C enrichment specifically at the C1 position of formic acid. []
Q2: How does the vacuum electrolysis technique compare to other methods for determining 13C enrichment in formic acid?
A2: While other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can determine isotopic enrichment, the vacuum electrolysis method offers several advantages. The reactor's design allows for the analysis of small sample volumes, minimizing material consumption. Additionally, the direct measurement of 13CO2 eliminates the need for complex derivatization steps often required for other analytical techniques. [] This combination of simplicity, specificity, and small sample volume requirements makes the vacuum electrolysis reactor a valuable tool in isotopic labeling studies utilizing formic acid-13C.
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